1-(5-Chloropyridin-2-yl)-3-phenylurea

Description

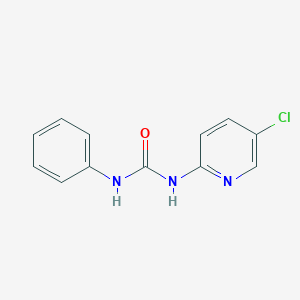

1-(5-Chloropyridin-2-yl)-3-phenylurea is a urea derivative featuring a pyridine ring substituted with chlorine at the 5-position and a phenyl group attached via a urea linkage. Its molecular formula is C₁₂H₁₀ClN₃O, with a molecular weight of 263.68 g/mol (estimated). For instance, piperazine derivatives of 5-chloropyridin-2-yl groups (e.g., 1-(5-chloropyridin-2-yl)piperazine) are synthesized via coupling reactions involving 2,5-dichloropyridine and diamines . Such methods may extend to the preparation of urea derivatives like the target compound.

Properties

CAS No. |

10461-91-3 |

|---|---|

Molecular Formula |

C12H10ClN3O |

Molecular Weight |

247.68 g/mol |

IUPAC Name |

1-(5-chloropyridin-2-yl)-3-phenylurea |

InChI |

InChI=1S/C12H10ClN3O/c13-9-6-7-11(14-8-9)16-12(17)15-10-4-2-1-3-5-10/h1-8H,(H2,14,15,16,17) |

InChI Key |

FTIHUAKSLYLXGC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl |

Synonyms |

N-(5-chloropyridin-2-yl)-N'-phenylurea |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomer: 1-(2-Chloro-4-pyridyl)-3-phenylurea (CPPU)

Key Structural Difference :

- Target Compound : Chlorine at the 5-position of the pyridin-2-yl ring.

- CPPU : Chlorine at the 2-position of the pyridin-4-yl ring (CAS 68157-60-8) .

Biological and Functional Insights: CPPU is widely studied as a cytokinin-like plant growth regulator. demonstrates that CPPU application increases fruit size but reduces postharvest quality (e.g., lower sugar content, accelerated ethylene production, and higher cold sensitivity) .

Physical Properties :

Thiadiazol-Urea Derivatives

describes urea derivatives with 1,3,4-thiadiazol-2-yl substituents, such as 1-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-phenylurea . These compounds exhibit antifungal activity, synthesized via nucleophilic substitution reactions .

Key Differences :

- Substituent Effects : Thiadiazole-containing derivatives often show enhanced bioactivity due to sulfur’s electron-withdrawing effects, whereas the pyridine ring in the target compound may favor different interactions.

Piperazine and Diazepane Analogs

highlights 1-(5-chloropyridin-2-yl)piperazine and 1-(5-chloropyridin-2-yl)-1,4-diazepane , which share the 5-chloro-pyridin-2-yl moiety but replace urea with cyclic amines .

Functional Implications :

- Urea vs. Piperazine derivatives, in contrast, offer basicity and conformational flexibility.

- Synthesis : Both classes utilize 2,5-dichloropyridine as a precursor, but urea derivatives require coupling with phenyl isocyanate, while piperazine analogs involve diamine reactions.

Chloropyridine-Based Agrochemicals

lists 1-(2-Chloro-4-pyridyl)-3-phenylurea (CPPU) and 3-chloropyridine , underscoring the agrochemical relevance of chloropyridine derivatives. The 5-chloro substitution in the target compound may confer unique stability or bioavailability compared to CPPU, as halogen positioning affects metabolic degradation and environmental persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.